molecular formula C16H18N4O2 B2376789 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-83-5

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2376789
CAS No.: 2034463-83-5
M. Wt: 298.346
InChI Key: OKYPAOWNWOICIP-UHFFFAOYSA-N
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Description

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidinone core. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) can significantly enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its cyclopropanecarbonyl group and piperidinyl moiety contribute to its unique reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPAOWNWOICIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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